molecular formula C30H48O7 B12469386 5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 22327-82-8

5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B12469386
CAS No.: 22327-82-8
M. Wt: 520.7 g/mol
InChI Key: APTNOIWSCDBIAS-UHFFFAOYSA-N
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Description

This compound is a highly substituted triterpenoid derivative characterized by a polycyclic picene backbone with multiple hydroxyl, hydroxymethyl, and methyl groups. Its IUPAC name reflects its stereochemical complexity, including chiral centers at positions 4a, 5, 6a, 6b, 8a, 10, 11, 12a, and 14b. The molecule’s taxonomy places it within the "Lipids and lipid-like molecules" class, specifically under triterpenoids, due to its isoprenoid-derived structure .

Properties

IUPAC Name

5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTNOIWSCDBIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944976
Record name 2,3,16,23,24-Pentahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22327-82-8
Record name NSC258313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,16,23,24-Pentahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Platycodigenin can be synthesized through the hydrolysis of glycoside moieties in glycosylated platycosides. This process involves the use of specific glycosidases to cleave the glycosidic bonds, resulting in the formation of deglycosylated platycosides .

Industrial Production Methods

Industrial production of platycodigenin typically involves the extraction of Platycodon grandiflorus roots followed by purification processes. Enzymatic methods are preferred over chemical methods due to their higher specificity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

Platycodigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of platycodigenin, which may exhibit enhanced biological activities.

Scientific Research Applications

Platycodigenin has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Triterpenoid Family

Several structurally related picene-carboxylic acid derivatives exhibit variations in substituents and stereochemistry:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound Reference
5-Hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-3,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-...-4-carbaldehyde C₄₈H₇₄O₁₆ Glycosidic linkages, aldehyde group Replacement of carboxylic acid with aldehyde; glycosylation at positions 3 and 8
(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-...-2-methylidene-...-4a-carboxylic acid C₂₉H₄₄O₃ Methylidene group at position 2 Loss of hydroxymethyl groups at position 9; fewer hydroxylations
10-[(2S,3R,4S,5S)-3,4,5-Trihydroxyoxan-2-yl]oxy derivative C₃₅H₅₆O₇ Glycosylation at position 10 Additional sugar moiety at position 10; altered stereochemistry

Key Observations :

  • Glycosylation: Compounds like those in and feature sugar moieties, enhancing hydrophilicity and altering pharmacokinetics compared to the non-glycosylated target compound.
  • Oxidation State : The target compound’s trihydroxy and bis-hydroxymethyl groups increase its polarity relative to analogues with fewer hydroxyls (e.g., ).
Similarity Indexing and Pharmacokinetic Profiling

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65–75% structural similarity to other triterpenoids. For example:

  • Molecular Networking : Fragmentation patterns (via LC-MS/MS) yield cosine scores >0.8 for analogues like , indicating conserved core structures but divergent substituents .
Spectroscopic Comparisons

NMR analysis (as in ) reveals conserved chemical environments in the picene backbone. For instance:

  • Region A (positions 29–36) : Similar δH values (~1.2–1.8 ppm) across analogues, confirming stable methyl and methylene groups.
  • Region B (positions 39–44) : Divergent shifts (~3.5–5.0 ppm) in glycosylated derivatives (e.g., ), reflecting sugar-induced deshielding .

Biological Activity

5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound characterized by a tetradecahydropicene backbone and multiple hydroxyl groups. This structure suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's molecular formula is C48H78O19C_{48}H_{78}O_{19}, and it features significant functionalization due to its numerous hydroxyl groups. Such structural characteristics often correlate with diverse biological activities.

PropertyValue
Molecular Weight959.12 g/mol
CAS Number22327-82-8
Purity98%

Biological Activity Overview

Research on compounds with similar structures indicates potential pharmacological properties. While specific studies on this compound may be limited due to its complexity and novelty, related compounds have demonstrated various biological activities.

Potential Biological Activities

  • Antimicrobial Properties : Compounds structurally related to this compound have exhibited antimicrobial activities. For instance:
    • Nigericin : An ionophore known for its antimicrobial properties.
    • Geldanamycin : An antitumor antibiotic that affects heat shock proteins .
  • Phytotoxic Effects : Some metabolites derived from similar compounds have shown phytotoxicity against plant tissues. For example:
    • In studies involving Streptomyces species producing nigericin and geldanamycin, significant damage was observed in potato tuber tissue and radish seedlings .
  • Therapeutic Potential : The presence of multiple hydroxyl groups may contribute to antioxidant activity and other therapeutic effects. Hydroxylated compounds are often investigated for their roles in reducing oxidative stress and inflammation.

Study 1: Phytotoxicity of Related Compounds

A study analyzed the phytotoxic effects of nigericin and geldanamycin produced by Streptomyces sp. 11-1-2. The results indicated that both compounds caused significant damage to plant tissues when administered individually or in combination . This suggests that the biological activity of structurally similar compounds could extend to 5,10,11-Trihydroxy derivatives.

Study 2: Antimicrobial Activity

Research has shown that certain tetradecahydropicene derivatives exhibit antimicrobial properties. While direct studies on the specific compound are lacking, the structural similarities to known antimicrobial agents suggest potential activity against various pathogens.

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